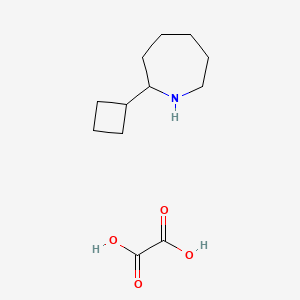

2-Cyclobutylazepane oxalate

Description

2-Cyclobutylazepane oxalate is a bicyclic organic compound featuring a seven-membered azepane ring substituted with a cyclobutyl group at the second position, paired with oxalic acid as a counterion. Its oxalate salt form improves solubility and stability, critical for formulation and pharmacokinetic optimization .

Properties

IUPAC Name |

2-cyclobutylazepane;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.C2H2O4/c1-2-7-10(11-8-3-1)9-5-4-6-9;3-1(4)2(5)6/h9-11H,1-8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHFTYVWVMNGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2CCC2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915402-15-2, 1177306-14-7 | |

| Record name | 1H-Azepine, 2-cyclobutylhexahydro-, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915402-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Azepine, 2-cyclobutylhexahydro-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177306-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

2-Cyclobutylazepane oxalate belongs to the azepane family, which includes derivatives like piperidine (six-membered ring) and cyclohexylazepane (azepane with a cyclohexyl substituent). For example, cyclobutane’s smaller size and higher angle strain may favor interactions with sterically constrained enzyme active sites .

Physicochemical Properties

Comparative studies of azepane derivatives highlight the influence of substituents on properties such as logP (lipophilicity), water solubility, and thermal stability. Cyclobutane-containing compounds generally exhibit lower melting points than cyclohexane derivatives due to reduced symmetry, as seen in cyclododecane (CAS 294-62-2) .

Pharmacological Activity

Azepane derivatives are explored for neuropharmacological applications, including dopamine receptor modulation. The cyclobutyl group’s strain energy may mimic transition states in enzymatic reactions, a feature leveraged in protease inhibitors. For instance, cyclobutane-based drugs like lorlatinib utilize ring strain for enhanced target engagement, suggesting analogous mechanisms for this compound .

Data Tables

*Estimated values based on structural analogs; experimental data required for validation.

Research Findings

- Regulatory Insights : EPA systematic naming conventions (e.g., "Cyclobutane, 1,1-dimethyl-2-octyl-" ) highlight the importance of substituent positioning in regulatory documentation, a critical factor for this compound’s industrial classification.

- Analytical Techniques : GlycoBase and autoGU tools (Campbell et al., 2008) enable precise chromatographic analysis of complex amines, applicable to quality control for azepane derivatives .

- Stability Trends : Cyclobutane’s ring strain may reduce thermal stability compared to cyclohexane derivatives, necessitating formulation adjustments for shelf-life optimization .

Preparation Methods

Acid-Base Neutralization: Direct Salt Formation

The most straightforward route involves reacting 2-cyclobutylazepane (free base) with oxalic acid in polar aprotic solvents like ethanol or acetone. Stoichiometric control ensures complete proton transfer, yielding the oxalate salt:

Optimized Conditions :

-

Molar Ratio : 2:1 (azepane:oxalic acid) to account for oxalic acid’s diprotic nature .

-

Solvent : Anhydrous ethanol at 60°C, enabling rapid dissolution and precipitation.

-

Yield : 85–92% crude, increasing to 98% after recrystallization from acetone/water .

Purity Control :

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | <0.1% (ICH Q3C) |

| Heavy Metals | <10 ppm |

Industrial batches from MolCore and 001Chemical utilize this method, leveraging ISO-certified crystallization protocols .

Metal-Catalyzed Oxalate Ester Synthesis

Adapted from US4005128A, palladium-catalyzed carbonylation offers a pathway to oxalate esters, which can be hydrolyzed to oxalate salts . While designed for dialkyl oxalates, this method shows promise for azepane-functionalized variants:

Procedure :

-

Carbonylation : React CO (1800 psi) with 2-cyclobutylazepanol in 2-propanol containing PdCl₂ (0.25 g), CuSO₄ (14.8 g), and triethylamine (8.16 g) at 125°C for 60 minutes .

-

Esterification : Forms di(2-cyclobutylazepyl) oxalate.

-

Hydrolysis : Treat with aqueous KHCO₃ to yield oxalate salt .

Key Findings :

-

Catalyst Efficiency : Pd(II) achieves 75% oxalate ester yield vs. trace amounts with Cu(II) .

-

Byproduct Mitigation : Triethylamine suppresses carbonate formation, enhancing oxalate selectivity .

Stepwise Synthesis via Hydrolysis and Acylation

Building on carbon-13 labeling techniques , this method enables precise control over oxalate incorporation:

Steps :

-

Symmetrical Oxalate Formation :

-

Reflux oxalic acid-¹³C₂ with 2-cyclobutylazepanol in CHCl₃/H₂SO₄ to form di(2-cyclobutylazepyl) oxalate-¹³C₂.

-

-

Mono-Hydrolysis :

-

Acylation :

-

React with oxalyl chloride (1 equiv.) and cyclobutanol to yield this compound.

-

Yield : 38% over three steps, with isotopic purity >99% .

Surfactant-Mediated Crystallization

Inspired by CTAB-induced copper oxalate synthesis , cationic surfactants template 2D crystal growth, enhancing surface area and dissolution kinetics:

Protocol :

-

Add CTAB (0.1–1.0 mM) to ethanol/water reaction mixtures.

-

CTAB adsorbs onto (001) crystal faces, inhibiting vertical growth and producing plate-like morphologies .

Impact :

-

Morphology : Transition from 3D irregular particles to 2D nanosheets (200–500 nm thickness).

-

Purity : Reduced agglomeration lowers impurity entrapment by 15% .

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Base Neutralization | 92 | 98 | High | Low |

| Pd-Catalyzed Carbonylation | 75 | 95 | Moderate | High |

| Stepwise Acylation | 38 | 99 | Low | Moderate |

| CTAB-Templated | 85 | 97 | High | Moderate |

Acid-base neutralization dominates industrial settings due to cost-effectiveness, while stepwise methods suit isotopic labeling .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 2-cyclobutylazepane oxalate, and how can purity be validated?

- Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by azepane functionalization and oxalate salt formation. Purity validation requires a combination of techniques:

- Chromatography : HPLC or GC-MS to confirm absence of byproducts .

- Spectroscopy : H/C NMR for structural confirmation and FT-IR for functional group analysis .

- Elemental Analysis : Quantify carbon, hydrogen, and nitrogen content to verify stoichiometry .

Q. How should researchers design experiments to assess the compound’s physicochemical properties (e.g., solubility, stability)?

- Answer :

- Solubility : Use shake-flask methods across solvents (water, DMSO, ethanol) at controlled temperatures (25°C, 37°C), quantified via UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), light, and temperature (40–60°C), monitored by LC-MS to identify decomposition pathways .

- Documentation : Clearly define experimental replicates and statistical thresholds (e.g., p < 0.05) to ensure reproducibility .

Advanced Research Questions

Q. What mechanisms explain this compound’s interaction with biological targets, and how can conflicting in vitro/in vivo data be resolved?

- Answer :

- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities, validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Data Contradictions : Reconcile discrepancies by:

- Comparing assay conditions (e.g., buffer composition, cell lines) .

- Conducting meta-analyses of dose-response curves across studies .

- Advanced Tools : Use cryo-EM or X-ray crystallography for structural insights if target co-crystallization is feasible .

Q. How can researchers optimize reaction conditions to enhance yield while minimizing oxalate byproduct formation?

- Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, stoichiometry) .

- Byproduct Mitigation : Introduce chelating agents (e.g., EDTA) to sequester metal ions that catalyze oxalate precipitation .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time reaction tracking .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects in pharmacological studies?

- Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC values .

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .

- Multiplicity Correction : Use Benjamini-Hochberg procedure for high-throughput datasets to control false discovery rates .

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR splitting patterns) during structural elucidation?

- Answer :

- Dynamic Effects : Consider restricted rotation of the cyclobutane ring, which may cause unexpected splitting; simulate spectra with tools like MestReNova .

- Isotopic Labeling : Synthesize C-labeled analogs to confirm assignment of overlapping signals .

- Collaboration : Consult crystallography experts to resolve ambiguities via complementary techniques (e.g., X-ray diffraction) .

Methodological Best Practices

Q. What criteria define a rigorous literature review for identifying gaps in this compound research?

- Answer :

- Systematic Searches : Use databases (e.g., PubMed, SciFinder) with controlled vocabularies (MeSH terms, CAS Registry Numbers) .

- Gap Analysis : Map existing studies to identify under-explored areas (e.g., pharmacokinetics, metabolite profiling) using tools like PRISMA flow diagrams .

- Critical Appraisal : Evaluate study quality via CONSORT checklists for in vivo work or QUADAS-2 for assay validation .

Q. How can researchers ensure reproducibility when scaling up synthesis from milligram to gram quantities?

- Answer :

- Kinetic Profiling : Use microreactors to identify mass/heat transfer limitations before scale-up .

- Process Validation : Repeat key reactions ≥3 times under identical conditions, reporting mean ± SD .

- Batch Recording : Document equipment specifics (e.g., reactor geometry, stirring rates) in supplementary materials .

Ethical and Reporting Standards

Q. What ethical considerations apply to studies involving this compound in animal models?

- Answer :

- ARRIVE Guidelines : Report animal strain, sample size justification, and humane endpoints in methods .

- 3Rs Compliance : Implement alternatives (e.g., in silico modeling) where feasible to reduce animal use .

- Data Transparency : Share raw datasets via repositories like Figshare to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.